2,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
2,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrimidine family, which is known for its diverse biological activities. The structure of this compound includes a piperazine ring, which is often found in various pharmacologically active molecules.
Preparation Methods
The synthesis of 2,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves several steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by reacting 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with appropriate reagents to form the desired core structure . Subsequent substitution reactions at the 3rd and 4th positions introduce the piperazine moiety . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions are common, especially at the piperazine ring, where different substituents can be introduced.
Common reagents used in these reactions include m-CPBA for oxidation and LiAlH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to interact with the GABA A receptor, where it binds to specific sites and exerts an inhibitory effect . This interaction is crucial for its neurotropic activity, including its anticonvulsant and anxiolytic effects.
Comparison with Similar Compounds
Similar compounds include other pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines and thieno[2,3-b]pyridines . Compared to these analogues, 2,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine exhibits unique neurotropic properties, making it a valuable compound for further research. Some similar compounds include:
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C16H22N4S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,7-dimethyl-4-piperazin-1-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H22N4S/c1-10-3-4-12-13(9-10)21-16-14(12)15(18-11(2)19-16)20-7-5-17-6-8-20/h10,17H,3-9H2,1-2H3 |
InChI Key |
SVALUENWPLKUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)N4CCNCC4)C |
Origin of Product |
United States |
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